![molecular formula C41H46Br2O2 B14228384 2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene] CAS No. 500761-26-2](/img/structure/B14228384.png)
2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-3’,6’-bis(octyloxy)-9,9’-spirobi[fluorene] is a complex organic compound that belongs to the family of spirobifluorenes. This compound is characterized by its unique structure, which includes two bromine atoms and two octyloxy groups attached to a spirobifluorene core. The presence of these functional groups imparts specific chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-3’,6’-bis(octyloxy)-9,9’-spirobi[fluorene] typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The initial step involves the bromination of fluorene to introduce bromine atoms at the 2 and 7 positions. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Spirocyclization: The brominated fluorene is then subjected to spirocyclization to form the spirobifluorene core. This step often involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Alkylation: The final step involves the introduction of octyloxy groups at the 3’ and 6’ positions. This can be achieved through an alkylation reaction using octyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of 2,7-Dibromo-3’,6’-bis(octyloxy)-9,9’-spirobi[fluorene] follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibromo-3’,6’-bis(octyloxy)-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds, Grignard reagents, and transition metal catalysts.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reduction reactions can be employed to remove or modify specific functional groups. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium compounds, Grignard reagents, transition metal catalysts; solvents like THF or diethyl ether; temperatures ranging from -78°C to room temperature.
Oxidation: Potassium permanganate, chromium trioxide; solvents like acetone or dichloromethane; temperatures ranging from 0°C to room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like THF or ethanol; temperatures ranging from 0°C to room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted spirobifluorenes, while oxidation and reduction reactions can introduce or modify functional groups, resulting in a wide range of derivatives.
Applications De Recherche Scientifique
2,7-Dibromo-3’,6’-bis(octyloxy)-9,9’-spirobi[fluorene] has numerous scientific research applications, including:
Organic Electronics: The compound is used as a building block for the synthesis of organic semiconductors and light-emitting materials. Its unique structure and electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: The compound is employed in the development of advanced materials with specific optical and electronic properties. It is used in the fabrication of thin films, nanostructures, and other functional materials.
Chemical Synthesis: The compound serves as a versatile intermediate in the synthesis of various organic molecules. Its functional groups allow for further modification and derivatization, enabling the creation of complex molecular architectures.
Biological Research: The compound is used in the study of biological systems and processes. Its unique structure and properties make it a valuable tool for probing molecular interactions and studying the behavior of biomolecules.
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-3’,6’-bis(octyloxy)-9,9’-spirobi[fluorene] is primarily related to its electronic properties and ability to interact with other molecules. The compound’s spirobifluorene core provides a rigid and stable framework, while the bromine and octyloxy groups influence its reactivity and interactions.
Molecular Targets: The compound can interact with various molecular targets, including other organic molecules, metal ions, and biological macromolecules. These interactions are often mediated by non-covalent forces such as van der Waals interactions, hydrogen bonding, and π-π stacking.
Pathways Involved: The compound can participate in various chemical pathways, including electron transfer, energy transfer, and molecular recognition. These pathways are influenced by the compound’s electronic structure and the nature of its interactions with other molecules.
Comparaison Avec Des Composés Similaires
2,7-Dibromo-3’,6’-bis(octyloxy)-9,9’-spirobi[fluorene] can be compared with other similar compounds, such as:
2,7-Dibromofluorene: This compound lacks the spirobifluorene core and octyloxy groups, resulting in different chemical properties and reactivity.
3,6-Bis(octyloxy)fluorene:
9,9’-Spirobi[fluorene]: This compound lacks the bromine and octyloxy groups, resulting in different electronic properties and reactivity.
The uniqueness of 2,7-Dibromo-3’,6’-bis(octyloxy)-9,9’-spirobi[fluorene] lies in its combination of functional groups and spirobifluorene core, which imparts specific chemical properties and makes it valuable for various applications.
Propriétés
Numéro CAS |
500761-26-2 |
|---|---|
Formule moléculaire |
C41H46Br2O2 |
Poids moléculaire |
730.6 g/mol |
Nom IUPAC |
2',7'-dibromo-3,6-dioctoxy-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C41H46Br2O2/c1-3-5-7-9-11-13-23-44-31-17-21-37-35(27-31)36-28-32(45-24-14-12-10-8-6-4-2)18-22-38(36)41(37)39-25-29(42)15-19-33(39)34-20-16-30(43)26-40(34)41/h15-22,25-28H,3-14,23-24H2,1-2H3 |
Clé InChI |
OCCXADUXCUKOAT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC2=C(C=C1)C3(C4=C2C=C(C=C4)OCCCCCCCC)C5=C(C=CC(=C5)Br)C6=C3C=C(C=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Ethenylphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B14228306.png)
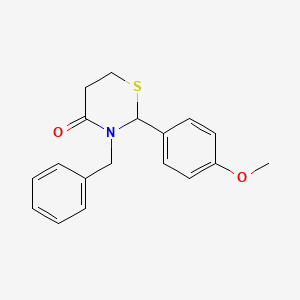
![N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide](/img/structure/B14228315.png)
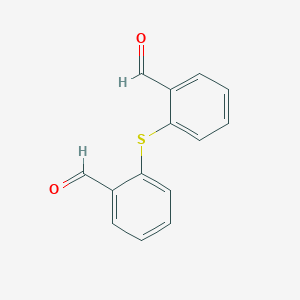
![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
![[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol](/img/structure/B14228344.png)
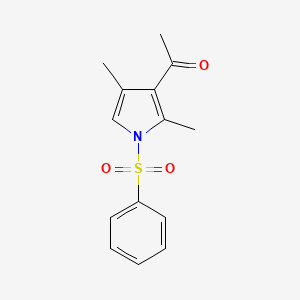

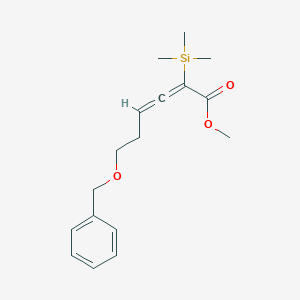
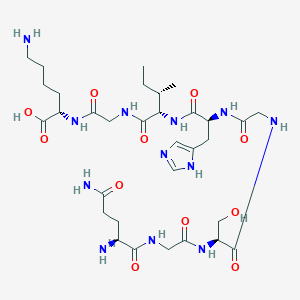
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)

![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
